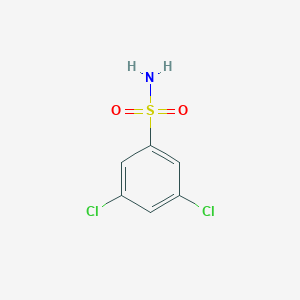
2-((E)-1-Pentenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-1-Pentenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor, and it has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 2-((E)-1-Pentenyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Biochemical and physiological effects:
The biochemical and physiological effects of 2-((E)-1-Pentenyl)pyridine are diverse and depend on the specific application. In medicinal chemistry, 2-((E)-1-Pentenyl)pyridine has been shown to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((E)-1-Pentenyl)pyridine in lab experiments is its high yield and purity, which makes it a reliable and efficient building block for the synthesis of more complex compounds. Additionally, 2-((E)-1-Pentenyl)pyridine has been extensively studied, and its properties and applications are well understood. However, one limitation of using 2-((E)-1-Pentenyl)pyridine is its strong odor, which can make it difficult to work with in large quantities.
Orientations Futures
There are several future directions for the study of 2-((E)-1-Pentenyl)pyridine. One direction is the development of new drugs based on the antitumor, anti-inflammatory, and antiviral activities of 2-((E)-1-Pentenyl)pyridine. Another direction is the synthesis of new metal complexes using 2-((E)-1-Pentenyl)pyridine as a ligand, with potential applications in catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of 2-((E)-1-Pentenyl)pyridine and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-((E)-1-Pentenyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-1-pentene with pyridine in the presence of a palladium catalyst, or the reaction of 2-chloro-1-pentene with sodium pyridine in the presence of a phase-transfer catalyst. Both methods result in the formation of 2-((E)-1-Pentenyl)pyridine with high yield and purity.
Applications De Recherche Scientifique
2-((E)-1-Pentenyl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2-((E)-1-Pentenyl)pyridine has been used in organic synthesis as a building block for the synthesis of more complex compounds. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
103030-59-7 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-[(E)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+ |
Clé InChI |
QUBGFUVITBEKID-QPJJXVBHSA-N |
SMILES isomérique |
CCC/C=C/C1=CC=CC=N1 |
SMILES |
CCCC=CC1=CC=CC=N1 |
SMILES canonique |
CCCC=CC1=CC=CC=N1 |
Synonymes |
Pyridine, 2-(1-pentenyl)- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




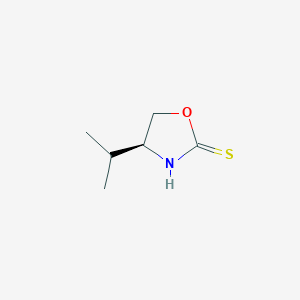
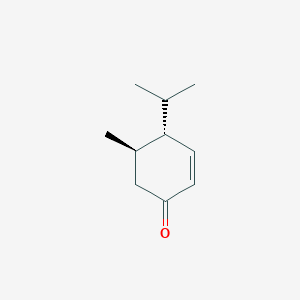
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)

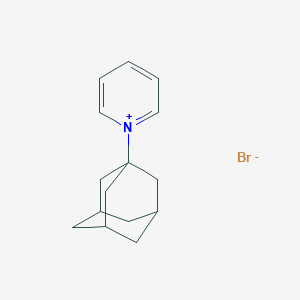
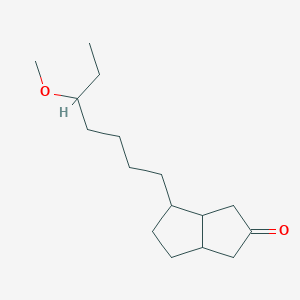


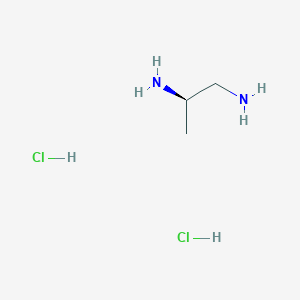
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
